N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
説明
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure that includes a furan ring, a pyrazole ring, and sulfonamide groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
特性
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-8-5-9-24-16)11-14(17-19)12-6-4-7-13(10-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWBUXQTXJELFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Furan and Pyrazole Rings: The furan and pyrazole rings are coupled using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
科学的研究の応用
Biological Activities
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been studied for various biological activities:
Antimicrobial Properties
Research indicates that derivatives of similar pyrazole compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with microbial enzymes, inhibiting their function.
Anti-inflammatory Effects
Compounds containing pyrazole rings are often investigated for their anti-inflammatory properties. Mechanistically, they may inhibit pathways involved in inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The compound's ability to modulate cellular signaling pathways has led to its exploration as an anticancer agent. Pyrazole derivatives have shown promise in targeting cancer cell proliferation and survival mechanisms .
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide:
作用機序
The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
類似化合物との比較
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be compared with other similar compounds, such as:
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different ring structures.
Furan Derivatives: Compounds containing the furan ring but lacking the pyrazole or sulfonamide groups.
Pyrazole Derivatives: Compounds with the pyrazole ring but different substituents.
The uniqueness of N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide lies in its combination of the furan, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties.
生物活性
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to create the pyrazole structure.
- Introduction of Functional Groups : The addition of the furan and sulfonamide groups is achieved through nucleophilic substitution reactions.
- Final Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.
Biological Activity
N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits several biological activities:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives demonstrate significant anti-inflammatory properties. For example, compounds structurally similar to N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies revealed IC50 values comparable to established anti-inflammatory drugs .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .
3. Anticancer Activity
Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, similar pyrazole-based compounds have been tested against various cancer cell lines (e.g., MCF-7 and A549), demonstrating significant antiproliferative effects with IC50 values in the low micromolar range .
4. Antimicrobial Activity
The compound has also been screened for antimicrobial properties against several bacterial strains. It exhibited notable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent .
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives:
Case Study 1: Anti-inflammatory Effects
A study investigated a series of pyrazole derivatives for their anti-inflammatory effects using an acute carrageenan-induced paw edema model in rats. The results showed that compounds with electron-donating groups exhibited enhanced anti-inflammatory activity compared to those with electron-withdrawing groups .
Case Study 2: Anticancer Efficacy
Another research effort evaluated the anticancer potential of pyrazole derivatives via MTT assays on various cancer cell lines. Compounds similar to N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of approximately 0.08 µM .
Data Table: Biological Activities Overview
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, with key stages including:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF .
- Sulfonylation : Introduction of ethanesulfonyl and methanesulfonamide groups via nucleophilic substitution, requiring bases like triethylamine and controlled pH (7–8) to avoid side reactions .
- Functional group coupling : For example, Suzuki-Miyaura cross-coupling to attach the furan-2-yl moiety using Pd catalysts and aryl halides, optimized at 80–100°C in THF/water mixtures .
Q. Optimization strategies :
- Temperature control : Higher yields (70–85%) are achieved at 80°C for coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole ring protons at δ 3.2–4.1 ppm) and carbon frameworks .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole and furan rings (e.g., 45–60° in similar compounds) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 453.1) .
- IR spectroscopy : Detects sulfonamide S=O stretches (1150–1350 cm⁻¹) and furan C-O-C vibrations (1010–1050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies often arise from:
- Substituent effects : Bioactivity varies with substituents on the phenyl ring (e.g., electron-withdrawing groups like -F enhance enzyme inhibition ).
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations (e.g., 10 nM vs. 100 nM) alter IC₅₀ values .
- Solubility factors : Poor aqueous solubility (logP ~3.5) may reduce in vivo efficacy despite promising in vitro results .
Q. Methodological solutions :
Q. What computational methodologies predict interaction mechanisms with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2), with scoring functions prioritizing poses showing hydrogen bonds between sulfonamide groups and Arg120/His90 residues .
- Molecular dynamics (MD) simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-protein complexes, analyzing RMSD (<2 Å indicates stable binding) .
- Free energy calculations : MMPBSA/GBSA methods quantify binding affinities (ΔG ~-8 kcal/mol for high-affinity inhibitors) .
Q. How can reaction yields be improved for large-scale synthesis?
- Flow chemistry : Continuous flow systems reduce reaction times (from 24h to 2h) and improve yields (85–90%) by maintaining optimal temperature and mixing .
- Catalyst optimization : Heterogeneous Pd/C catalysts (1 mol%) enhance Suzuki coupling efficiency and recyclability .
- Process intensification : Microwave-assisted synthesis (100 W, 120°C) accelerates pyrazole ring formation, achieving 90% yield vs. 70% with conventional heating .
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS over 60 minutes (t₁/₂ >30 min indicates stability) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values; values >10 µM suggest low metabolic interference .
- Plasma protein binding (PPB) : Equilibrium dialysis (37°C, 4h) quantifies unbound fraction; PPB <90% is desirable for bioavailability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
